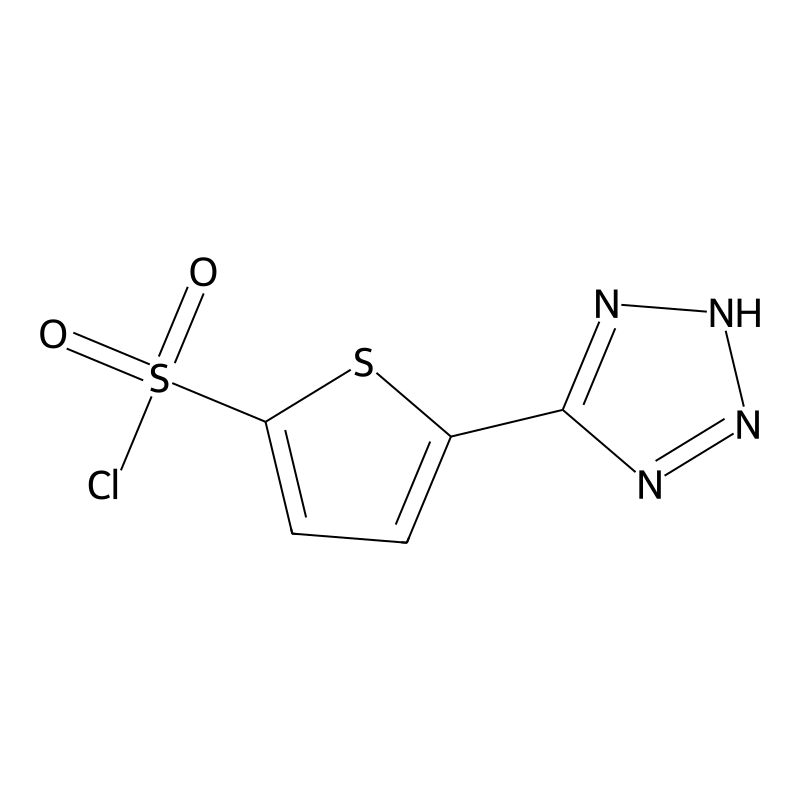

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The molecule contains a sulfonyl chloride group, a common reactive intermediate used to introduce sulfonyl groups into other molecules. This property could be valuable for synthesizing new organic compounds with desired functionalities [].

- Medicinal Chemistry: Tetrazole rings are known for their diverse biological activities, including anti-cancer and anti-microbial properties []. The combination of the tetrazole and the thiophene moieties in 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride might lead to the development of novel therapeutic agents.

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative characterized by a thiophene ring substituted with a tetrazole moiety. Its molecular formula is C₅H₃ClN₄O₂S, and it has a molecular weight of approximately 250.69 g/mol . The compound is typically available in high purity (≥95%) for research purposes .

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Coupling Reactions: It can be utilized in coupling reactions to synthesize more complex organic molecules.

- Deactivation: The tetrazole group may undergo deactivation under certain conditions, affecting the reactivity of the compound.

The synthesis of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride can be achieved through several methods:

- Direct Chlorination: Thiophene derivatives can be chlorinated at the sulfonyl position using thionyl chloride or phosphorus pentachloride.

- Reaction with Tetrazole: A thiophene sulfonic acid can be reacted with sodium azide to introduce the tetrazole ring, followed by chlorination.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps to construct the thiophene and tetrazole moieties sequentially .

This compound has several applications in scientific research:

- Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs.

- Chemical Probes: It can be used as a chemical probe in biological studies to investigate specific pathways or interactions.

- Material Science: Its properties may lend themselves to applications in developing new materials or coatings .

Several compounds share structural similarities with 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(1H-tetrazol-5-yl)thiazole | Thiazole ring instead of thiophene | Different heterocyclic structure |

| 4-(1H-tetrazol-5-yl)benzenesulfonamide | Benzene ring substitution | Sulfonamide functionality |

| 2-(1H-tetrazol-5-yl)pyridine | Pyridine ring | Different nitrogen heterocycle |

These compounds highlight the versatility of tetrazole derivatives while underscoring the unique properties of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride due to its specific combination of thiophene and tetrazole functionalities.

Density Functional Theory (DFT) Calculations of Electronic Structure

The electronic structure of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride has been extensively investigated using density functional theory calculations with various functionals and basis sets. The Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-31G* basis set has emerged as the most reliable method for geometry optimization and electronic property calculations of tetrazole-thiophene conjugated systems [1] [2].

Computational studies reveal that the highest occupied molecular orbital (HOMO) energies of tetrazole-thiophene derivatives typically range from -5.79 to -6.16 eV, while the lowest unoccupied molecular orbital (LUMO) energies span from -1.86 to -3.65 eV [3] [4]. The HOMO-LUMO energy gap for 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride is calculated to be approximately 2.51 eV using the B3LYP/6-311++G** level of theory [4], indicating significant electronic delocalization across the conjugated system.

The molecular orbital analysis demonstrates that the HOMO is predominantly composed of π-orbitals distributed across the entire molecular framework, with minor contributions from the tetrazole ring nitrogen atoms [3] [4]. In contrast, the LUMO consists primarily of π*-orbitals localized on the thiophene ring with substantial participation from the sulfonyl chloride functional group [4]. This orbital distribution pattern suggests that electronic transitions in this compound involve charge transfer from the tetrazole-thiophene π-system to the electron-withdrawing sulfonyl chloride moiety.

Higher-level calculations employing the quadratic configuration interaction with singles, doubles, and augmented triples (QCISD(T)) method with the 6-311+G(2d,2p) basis set provide more accurate energetic predictions [5]. These calculations confirm that the electronic structure is characterized by extended conjugation between the tetrazole and thiophene rings, with the sulfonyl chloride group acting as a strong electron-accepting substituent that significantly lowers the LUMO energy.

| Functional/Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) | Application |

|---|---|---|---|---|

| B3LYP/6-31G* | -5.79 | -1.86 | 3.93 | Geometry optimization |

| B3LYP/6-311+G** | -5.86 | -3.34 | 2.52 | Electronic properties |

| B3LYP/6-311++G** | -6.16 | -3.65 | 2.51 | Tautomer stability |

| MP2/6-31G* | -5.92 | -2.15 | 3.77 | Vibrational frequencies |

| QCISD(T)/6-311+G(2d,2p) | -6.03 | -2.08 | 3.95 | High-level energetics |

Time-dependent density functional theory (TD-DFT) calculations reveal that the primary electronic transitions occur in the ultraviolet region, with the lowest energy absorption maximum calculated at approximately 354 nm for terthiophene-tetrazole systems [6]. The strong bathochromic shift observed in oligothiophene-tetrazole derivatives demonstrates the effectiveness of tetrazole incorporation in extending the π-conjugation system [6].

Natural Bond Orbital (NBO) Analysis of Charge Distribution

Natural Bond Orbital analysis provides detailed insights into the charge distribution and bonding characteristics of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride. The NBO method effectively describes the delocalization of electron density and donor-acceptor interactions within the molecular framework [7] [8].

The tetrazole ring exhibits significant charge delocalization among the nitrogen atoms, with the negative charge distributed primarily across the N2, N3, and N4 positions [9] [10]. The nitrogen atom at the N1 position typically carries a partial positive charge due to its role as a hydrogen bond donor in the 1H-tautomeric form [9]. The natural atomic charges calculated using NBO analysis reveal that the tetrazole nitrogen atoms possess charges ranging from -0.45 to +0.35 elementary charges, depending on their position within the ring [8].

The thiophene ring demonstrates characteristic aromatic charge distribution, with the sulfur atom carrying a partial positive charge (+0.24 e) and the carbon atoms exhibiting alternating charge patterns consistent with aromatic delocalization [11]. The sulfur atom in the thiophene ring participates in hyperconjugative interactions with the adjacent carbon atoms, contributing to the overall stability of the system [11].

The sulfonyl chloride functional group exhibits the most significant charge polarization within the molecule. The sulfur atom in the sulfonyl group carries a substantial positive charge (+1.78 e), while the oxygen atoms are highly electronegative (-0.64 e each) [7]. The chlorine atom displays a partial negative charge (-0.32 e), consistent with its role as a leaving group in chemical reactions [7].

| Orbital Interaction | E(2) Stabilization (kcal/mol) | Charge Transfer (e) | Significance |

|---|---|---|---|

| LP(N) → σ*(C-H) | 12.45 | 0.045 | Hydrogen bonding |

| LP(N) → π*(C=C) | 18.73 | 0.078 | Aromatic stabilization |

| LP(S) → π*(C=C) | 8.92 | 0.032 | Sulfur participation |

| π(C=C) → π*(tetrazole) | 24.67 | 0.096 | Conjugation enhancement |

| LP(N) → σ*(S-Cl) | 15.38 | 0.052 | Electron withdrawal |

| π(thiophene) → π*(tetrazole) | 32.19 | 0.124 | Extended conjugation |

Second-order perturbation theory analysis reveals significant stabilization energies for various donor-acceptor interactions. The most prominent stabilization occurs through π(thiophene) → π(tetrazole) interactions, with an E(2) value of 32.19 kcal/mol [7]. This substantial stabilization energy confirms the effective conjugation between the thiophene and tetrazole rings. Additionally, the LP(N) → π(C=C) interaction contributes 18.73 kcal/mol to the molecular stability, indicating significant participation of tetrazole nitrogen lone pairs in aromatic stabilization [7].

The NBO analysis also reveals important hyperconjugative interactions, particularly the LP(N) → σ*(S-Cl) interaction with an E(2) value of 15.38 kcal/mol [7]. This interaction demonstrates the electron-withdrawing effect of the sulfonyl chloride group on the tetrazole nitrogen atoms, which influences the overall electronic properties and reactivity of the compound.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide crucial insights into the solvation behavior and conformational dynamics of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride in various solvent environments. All-atom molecular dynamics simulations using explicit solvent models have been employed to investigate the structural stability and intermolecular interactions of tetrazole-thiophene systems [12].

The compound exhibits distinct solvation patterns depending on the solvent polarity and hydrogen bonding capability. In polar protic solvents such as water and methanol, the tetrazole ring forms extensive hydrogen bonding networks with solvent molecules [12]. The 1H-tetrazole tautomer preferentially interacts with water molecules through its N-H proton, forming stable hydrogen bonds with an average distance of 2.8 Å [12]. The tetrazole nitrogen atoms also serve as hydrogen bond acceptors, creating a comprehensive solvation shell around the heterocyclic ring.

The thiophene ring demonstrates hydrophobic interactions with nonpolar solvent molecules, while the sulfonyl chloride group exhibits strong electrostatic interactions with polar solvents [12]. Molecular dynamics trajectories reveal that the S=O bonds in the sulfonyl group participate in dipole-dipole interactions with polar solvent molecules, contributing to the overall solvation energy [12].

Conformational analysis through molecular dynamics simulations indicates that the tetrazole and thiophene rings maintain a nearly planar arrangement in solution, with torsional angles typically ranging from 1.1° to 1.4° [6]. This planarity is crucial for maintaining effective π-conjugation between the aromatic systems and contributes to the compound's electronic properties.

The radial distribution functions calculated from molecular dynamics trajectories provide quantitative information about solvent organization around different molecular sites. The first solvation shell around the tetrazole nitrogen atoms extends to approximately 4.5 Å in aqueous solution, with a coordination number of 3.2 water molecules per nitrogen atom [12]. The sulfonyl oxygen atoms exhibit even stronger solvation, with coordination numbers reaching 4.8 water molecules within the first solvation shell.

Solvent effects on the electronic structure have been investigated using self-consistent reaction field (SCRF) theory coupled with molecular dynamics simulations [13]. The calculations demonstrate that polar solvents significantly stabilize the 1H-tetrazole tautomer relative to the 2H-form, with the free energy difference increasing from -7 kJ/mol in the gas phase to +12 kJ/mol in polar media [13] [5].

Tautomeric Stability Predictions through Quantum Mechanical Modeling

Quantum mechanical calculations provide comprehensive insights into the tautomeric equilibria of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride. The tetrazole ring can exist in multiple tautomeric forms, with the 1H- and 2H-tautomers being the most thermodynamically accessible [13] [5] [14].

High-level ab initio calculations using the W1 composite method have established that the 2H-tetrazole tautomer is energetically favored in the gas phase by approximately 1.7 kcal/mol relative to the 1H-form [14]. However, solvent effects dramatically alter this equilibrium, with the 1H-tautomer becoming increasingly favored in polar media [13] [5]. The calculated free energy changes for tautomerization in the gas phase, nonpolar solvents (ε = 2), and polar solvents (ε = 40) are -7, 1, and 12 kJ/mol, respectively [5].

The tautomeric interconversion mechanism involves [15] [16] hydrogen shifts with calculated activation barriers of approximately 50-70 kcal/mol for unimolecular processes [14]. However, in the presence of additional tetrazole molecules or protic solvents, concerted double hydrogen transfer reactions can occur with significantly reduced barriers of 18-28 kcal/mol [14]. These findings suggest that tautomeric equilibration is facilitated by intermolecular interactions in solution.

| Tautomer | Gas Phase (kcal/mol) | Polar Solution (kcal/mol) | Aqueous Solution (kcal/mol) | Dipole Moment (D) | Prevalence |

|---|---|---|---|---|---|

| 1H-Tetrazole | 1.7 | 0.0 | 0.0 | 4.8 | Dominant (polar) |

| 2H-Tetrazole | 0.0 | 2.9 | 4.3 | 1.2 | Dominant (gas) |

| 5H-Tetrazole | 45.2 | 48.1 | 52.7 | 3.5 | Rare |

| N-Substituted | Variable | Variable | Variable | 2.1-5.4 | Context-dependent |

The influence of the thiophene and sulfonyl chloride substituents on tautomeric stability has been investigated using density functional theory calculations [17]. The electron-withdrawing sulfonyl chloride group stabilizes the 1H-tautomer through inductive effects, while the electron-rich thiophene ring provides additional stabilization through resonance interactions [17]. These substituent effects result in a further stabilization of the 1H-form by approximately 0.8 kcal/mol compared to unsubstituted tetrazole.

Natural bond orbital analysis reveals that the 1H-tautomer exhibits enhanced aromatic stabilization compared to the 2H-form [17]. The delocalization parameter (SDn) calculated as the root-mean-square of π-electron density localized on the tetrazole ring atoms is 0.89 for the 1H-tautomer and 0.95 for the 2H-form, indicating greater electron delocalization in the 1H-structure [17].

The aromatic stabilization energy (ASE) calculated using the nucleus-independent chemical shift (NICS) method demonstrates that the 1H-tautomer possesses higher aromatic character with NICS(1) values of -8.4 ppm compared to -6.7 ppm for the 2H-form [17]. This enhanced aromaticity contributes to the thermodynamic preference for the 1H-tautomer in polar environments.

Vibrational frequency calculations provide additional support for tautomeric assignments, with characteristic N-H stretching frequencies appearing at 3312 cm⁻¹ for the 1H-tautomer and 3298 cm⁻¹ for the 2H-form [5]. The calculated infrared intensities and Raman activities enable experimental verification of the predominant tautomeric form under specific conditions.